molecular formula C12H14N2O B1351762 2-(Morpholin-4-ylmethyl)benzonitrile CAS No. 37812-33-2

2-(Morpholin-4-ylmethyl)benzonitrile

Cat. No. B1351762
CAS RN: 37812-33-2
M. Wt: 202.25 g/mol
InChI Key: WXZFICVYQDEYTK-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)benzonitrile (MMBN) is an organic compound that has been studied for its numerous applications in research and laboratory experiments. It is a synthetic organic compound, with a molecular formula of C9H11NO2, and a molecular weight of 165.19 g/mol. MMBN is a colorless liquid at room temperature and has been used as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Crystal Structure Analysis

The compound 2-(Morpholin-4-ylmethyl)benzonitrile showcases a morpholine ring in a chair conformation, indicating its structural flexibility and potential for diverse interactions. It's characterized by dihedral angles between its central benzene ring and the morpholine and cyanobenzene rings, showcasing its unique geometric configuration which could be crucial for molecular docking studies and the development of novel compounds with specific biological activities. This structural detail provides insights into how such compounds can be utilized in the design of new drugs or materials with specific properties (Meti et al., 2012).

Antitumour Activity

Research into 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, a related compound, has shown some inhibition of cancer cell proliferation. This indicates that derivatives of 2-(Morpholin-4-ylmethyl)benzonitrile could potentially be explored for their antitumor activities, suggesting a promising avenue for the development of new cancer therapies. The synthesis and crystal structure analysis of such compounds lay the groundwork for further investigations into their pharmacological profiles (Lu et al., 2018).

Molecular Interactions and Stability

The presence of intramolecular interactions, such as C—H⋯F and C—H⋯O, in related compounds like 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, provides essential data on the stability and reactivity of these molecules. Such interactions could affect the solubility, binding affinity, and overall efficacy of potential drug candidates derived from 2-(Morpholin-4-ylmethyl)benzonitrile, making this information valuable for drug design and development (Fun et al., 2011).

Chemical Synthesis and Drug Development

The synthesis of complex molecules containing the morpholine moiety, such as gefitinib, outlines the importance of 2-(Morpholin-4-ylmethyl)benzonitrile and its derivatives in pharmaceutical manufacturing. The methodologies employed in these syntheses can guide the development of efficient, scalable processes for producing new drugs, highlighting the compound's role in streamlining drug discovery and development (Jin et al., 2005).

Role in Heterocyclic Chemistry

The utility of 2-(Morpholin-4-ylmethyl)benzonitrile derivatives in heterocyclic synthesis, as exemplified by the production of 1,3-diaryl-4-aminopyrazole derivatives, showcases their versatility in creating compounds with potential therapeutic applications. Such chemical transformations are crucial for expanding the chemical space in search of novel biological activity, underscoring the significance of 2-(Morpholin-4-ylmethyl)benzonitrile in medicinal chemistry research (Medrasi et al., 2013).

properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZFICVYQDEYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391237
Record name 2-(morpholin-4-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylmethyl)benzonitrile

CAS RN

37812-33-2
Record name 2-(morpholin-4-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(MORPHOLINOMETHYL)BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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